Aloin
Overview
Description
Alloin, also known as barbaloin, is a bitter, yellow-brown colored compound found in the exudate of at least 68 Aloe species. It is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule. Alloin is primarily known for its use as a stimulant-laxative, treating constipation by inducing bowel movements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alloin can be extracted from natural sources, specifically from the latex of Aloe species. The extraction process involves slicing the aloe leaves and collecting the exudate, which is then dried to obtain alloin. The compound is a mixture of two diastereomers, termed alloin A (barbaloin) and alloin B (isobarbthis compound), which have similar chemical properties .
Industrial Production Methods
Industrial production of alloin typically involves large-scale extraction from Aloe vera plants. The leaves are harvested, and the latex is collected and processed to isolate alloin. The process includes steps such as filtration, concentration, and purification to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
Alloin undergoes various chemical reactions, including:
Oxidation: Alloin can be oxidized to form aloe-emodin, a compound with potential anticancer properties.
Reduction: Reduction of alloin can yield reduced anthraquinone derivatives.
Substitution: Alloin can participate in substitution reactions, where functional groups on the anthraquinone skeleton are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
Oxidation: Aloe-emodin
Reduction: Reduced anthraquinone derivatives
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Alloin has a wide range of scientific research applications:
Chemistry: Alloin is used as a starting material for the synthesis of other anthraquinone derivatives.
Biology: Studies have shown that alloin has antimicrobial and anti-inflammatory properties.
Medicine: Alloin is used in traditional medicine as a laxative and has potential anticancer properties.
Industry: Alloin is used as a bittering agent in alcoholic beverages and as a natural flavoring in food products .
Mechanism of Action
Alloin exerts its laxative effects by stimulating the intestinal muscles, leading to increased bowel movements. The compound interacts with the intestinal mucosa, promoting water and electrolyte secretion into the lumen, which softens the stool and facilitates its passage. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Alloin is unique among anthraquinone glycosides due to its specific sugar moiety and its presence in Aloe species. Similar compounds include:
Aloe-emodin: An anthraquinone derivative with potential anticancer properties.
Chrysophanol: Another anthraquinone compound with antimicrobial and anti-inflammatory properties.
Alloin stands out due to its dual role as a natural laxative and a bittering agent, making it valuable in both medicinal and industrial applications.
Properties
IUPAC Name |
1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14?,17-,19+,20-,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-CGISPIQUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8015-61-0 | |
Record name | Alloin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008015610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alloin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aloin | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.